molecular formula C16H17BrN2O B5595762 1-(2-溴苯基)-3,6,6-三甲基-1,5,6,7-四氢-4H-吲唑-4-酮

1-(2-溴苯基)-3,6,6-三甲基-1,5,6,7-四氢-4H-吲唑-4-酮

货号: B5595762
分子量: 333.22 g/mol
InChI 键: QZKVNWJOPNSWQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C16H17BrN2O and its molecular weight is 333.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is 332.05243 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

互变异构和结构分析

  • 互变异构的理论研究:已经对 1,5,6,7-四氢-4H-吲唑-4-酮衍生物(包括 3,6,6-三甲基-1,5,6,7-四氢-4H-吲唑-4-酮)的各种互变异构形式进行了计算研究。这些研究涉及从半经验 AM1 到 B3LYP/6-31G** 密度泛函计算的方法,建立了与实验数据一致的最稳定的互变异构体 (Pérez Medina, López, & Claramunt, 2006)
  • 合成和结构研究:多核磁共振波谱用于表征四种 1,5,6,7-四氢-4H-吲唑-4-酮衍生物。研究了这些化合物的晶体结构,包括 3,6,6-三甲基衍生物,揭示了通过氢键键合的不同三聚体的存在,并确定了每种情况下的最稳定的互变异构体 (Claramunt et al., 2006)

合成应用和衍生化

  • 四氢吲唑-三唑共轭物合成:7-叠氮-3,6,6-三甲基-1-(吡啶-2-基)-1,5,6,7-四氢-4H-吲唑-4-酮与末端炔烃发生铜 (I) 催化的 1,3-偶极环加成反应,得到 7-(1H-1,2,3-三唑-1-基)-衍生物。该反应为 4,7-双官能化四氢吲唑提供了一个入口,在药物化学中具有重要意义 (Greitāns, Rībena, & Turks, 2018)
  • 螺衍生物的 1,3-偶极环加成:开发了一种涉及二苯亚硝基胺和 5-芳基亚甲基-1-苯基-1,5,6,7-四氢-4H-吲唑-4-酮的 1,3-偶极环加成反应的合成方法,用于制备新型螺[吲唑-5,3'-吡唑]衍生物。该过程具有区域选择性,并为有机合成领域做出了贡献 (Ren, Kuang, & Li, 2018)

电荷密度和弱相互作用研究

  • 电荷密度分析:对结晶 1-(4-氟苯基)-3,6,6-三甲基-2-苯基-1,5,6,7-四氢-4H-吲哚-4-酮的研究揭示了对弱分子间相互作用(如 C-H...O、C-H...pi 和 pi...pi)的见解。该研究还检查了 C-F...F-C 等不寻常的相互作用,为晶格中的分子相互作用提供了有价值的数据 (Chopra, Cameron, Ferrara, & Guru Row, 2006)

新型合成和表征

  • 四氢吲唑酮的区域选择性构建:一种使用一锅系统合成 1,5,6,7-四氢-4H-吲唑-4-酮衍生物的新方法,该系统结合了 β-硝基苯乙烯、1,3-环己二酮和苯肼。该过程涉及一系列多米诺反应,有助于区域选择性地构建具有功能化芳环的四氢-4H-吲唑酮部分 (Wang, Qing, Dai, Su, & Wang, 2018)

作用机制

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

安全和危害

As with any chemical compound, handling “1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” would require appropriate safety precautions. Brominated compounds can be hazardous and require careful handling .

未来方向

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry, depending on its biological activity .

属性

IUPAC Name

1-(2-bromophenyl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-10-15-13(8-16(2,3)9-14(15)20)19(18-10)12-7-5-4-6-11(12)17/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKVNWJOPNSWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
Reactant of Route 3
1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
Reactant of Route 4
1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
Reactant of Route 5
1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
Reactant of Route 6
1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。